

(1,1-Dimethoxyethyl)benzene CAS number 4316-35-2

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Compound of Interest

Compound Name: (1,1-Dimethoxyethyl)benzene

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An In-Depth Technical Guide to (1,1-Dimethoxyethyl)benzene CAS Number: 4316-35-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Ketal

(1,1-Dimethoxyethyl)benzene, also widely known as acetophenone dimethyl ketal or acetophenone dimethyl acetal, is an organic compound with the CAS number 4316-35-2.^{[1][2]} At its core, it is the dimethyl ketal of acetophenone. While its structure is straightforward, its utility in synthetic organic chemistry is significant. It serves as a crucial protecting group for the carbonyl functionality of acetophenone, enabling chemists to perform a wide array of chemical transformations on other parts of a molecule that would otherwise be incompatible with a reactive ketone.^[4] Its stability under basic and neutral conditions, coupled with its clean removal under acidic conditions, makes it an indispensable tool in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients.^{[4][5]} This guide provides a detailed examination of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in a laboratory setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of (1,1-Dimethoxyethyl)benzene is fundamental for its proper handling, purification, and application in reactions. The compound is typically a colorless to pale yellow liquid with an aromatic odor. ^[1] It is soluble in common organic solvents but has limited solubility in water.^[1]

Table 1: Physicochemical Properties of **(1,1-Dimethoxyethyl)benzene**

Property	Value	Source(s)
CAS Number	4316-35-2	[2][3]
Molecular Formula	C ₁₀ H ₁₄ O ₂	[1][3][6][7]
Molecular Weight	166.22 g/mol	[3][6][8]
Appearance	Colorless to pale yellow liquid	[1]
Density	1.008 g/mL at 25 °C	[9]
Boiling Point	95-98 °C at 12 mmHg (lit.)	[9]
74-76 °C at 8 Torr	[2]	
Refractive Index	n _{20/D} 1.49 (lit.)	[9]
Flash Point	67 °C (152.6 °F) - closed cup	
IUPAC Name	(1,1-dimethoxyethyl)benzene	[3][8]
Synonyms	Acetophenone dimethyl ketal, Acetophenone dimethyl acetal, 1,1-Dimethoxy-1-phenylethane	[1][2][8]
SMILES	CO(C)(OC)c1ccccc1	
InChI Key	XKSUVRWJZCEYQQ- UHFFFAOYSA-N	[1][2][3][7]

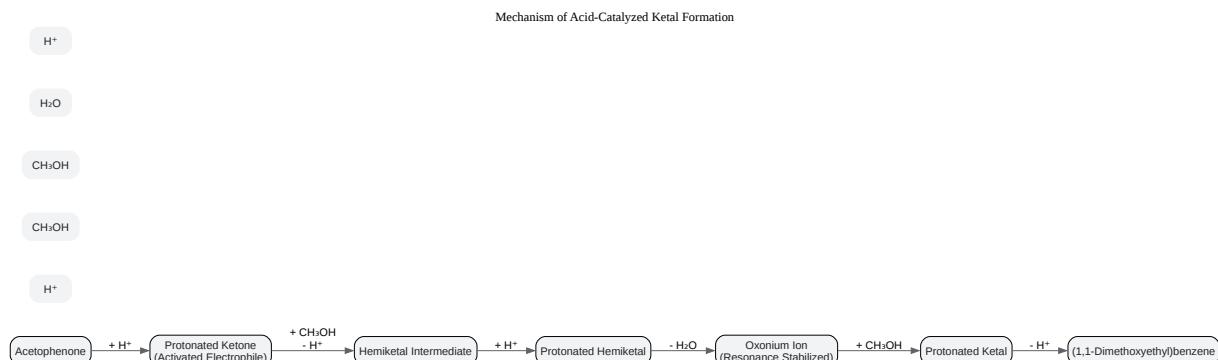
Synthesis: The Art of Carbonyl Protection

The most common and direct synthesis of **(1,1-Dimethoxyethyl)benzene** involves the acid-catalyzed reaction of acetophenone with two equivalents of methanol or, more efficiently, with an orthoformate such as trimethyl orthoformate.[10] The reaction is an equilibrium process.[11] From a practical standpoint, driving the reaction to completion requires the removal of water, the byproduct of the condensation. Using trimethyl orthoformate is particularly effective as it reacts with the generated water to form methanol and methyl formate, thus shifting the equilibrium towards the desired ketal product.[4]

Reaction Mechanism: Acid-Catalyzed Ketal Formation

The formation of the ketal proceeds through a well-established, multi-step mechanism initiated by an acid catalyst.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of acetophenone, significantly increasing the electrophilicity of the carbonyl carbon.
- Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
- Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the methoxy groups, forming a good leaving group (water).
- Formation of Hemiketal: The intermediate loses a proton to form a hemiacetal (or hemiketal in this case).
- Protonation and Elimination of Water: The hydroxyl group of the hemiketal is protonated by the acid catalyst, converting it into a good leaving group (H_2O). The departure of water generates a resonance-stabilized carbocation (an oxonium ion).
- Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.
- Deprotonation: The final step involves the deprotonation of the newly added methoxy group, regenerating the acid catalyst and yielding the final ketal product.



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Caption: Acid-catalyzed mechanism for the formation of **(1,1-Dimethoxyethyl)benzene**.

Experimental Protocol: Synthesis from Acetophenone

This protocol describes a robust method for the preparation of **(1,1-Dimethoxyethyl)benzene** using trimethyl orthoformate as both a reagent and a dehydrating agent.

Materials:

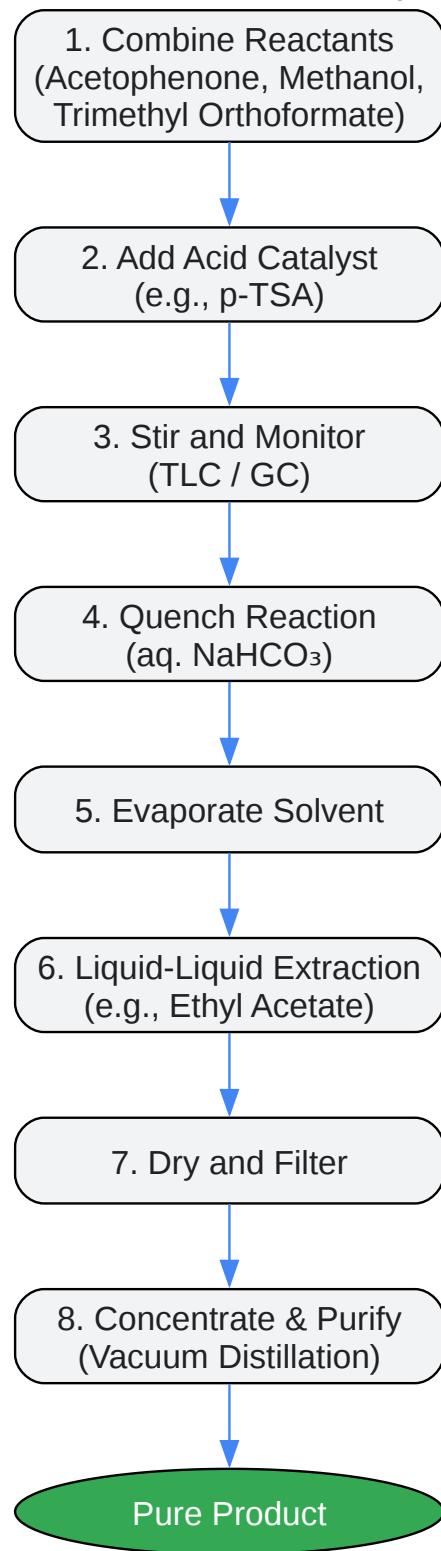
- Acetophenone (1.0 eq)
- Methanol (solvent)
- Trimethyl orthoformate (2.0-3.0 eq)
- p-Toluenesulfonic acid (p-TSA) or other acid catalyst (e.g., Amberlyst-15) (0.01-0.05 eq)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Ethyl acetate or Diethyl ether (for extraction)

Procedure:

- Reaction Setup: To a solution of acetophenone in methanol within a round-bottom flask equipped with a magnetic stirrer, add trimethyl orthoformate.
- Catalyst Addition: Add a catalytic amount of p-TSA to the solution. The choice of a solid acid catalyst like Amberlyst-15 can simplify workup, as it can be removed by simple filtration.[\[15\]](#)
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acetophenone is consumed.
- Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO_3 solution until the mixture is neutral or slightly basic. This neutralizes the acid catalyst.
- Solvent Removal: Remove the methanol and other volatile components under reduced pressure using a rotary evaporator.
- Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volume of residue).

- **Washing and Drying:** Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous Na_2SO_4 .
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **(1,1-Dimethoxyethyl)benzene**. The product can be further purified by vacuum distillation if necessary.[9]

General Workflow for Ketal Synthesis

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Caption: A generalized experimental workflow for the synthesis and purification.

Reactivity and Key Applications

The primary value of **(1,1-Dimethoxyethyl)benzene** lies in its role as a stable protecting group that can be selectively removed.

Deprotection: Regenerating the Carbonyl

The deprotection of the ketal to regenerate acetophenone is its most critical reaction. This is an acid-catalyzed hydrolysis, essentially the reverse of the formation mechanism.^[5] The reaction is typically carried out in a mixture of an organic solvent (like acetone or THF) and aqueous acid.^{[5][15]}

Mechanism of Deprotection (Hydrolysis): The mechanism involves protonation of one of the methoxy oxygens, followed by elimination of methanol to form the same resonance-stabilized oxonium ion intermediate seen during formation. Nucleophilic attack by water, followed by subsequent proton transfers, leads to the hemiacetal, which then breaks down to yield the parent ketone, acetophenone.

Various catalysts have been developed for mild and selective deprotection. Bismuth salts, such as bismuth triflate and bismuth nitrate pentahydrate, have been shown to be highly efficient and chemoselective catalysts for this transformation, often proceeding under mild conditions and tolerating other sensitive functional groups like silyl ethers.^[16]

Experimental Protocol: Deprotection to Acetophenone

Materials:

- **(1,1-Dimethoxyethyl)benzene** (1.0 eq)
- Acetone and Water (e.g., 10:1 v/v)
- p-Toluenesulfonic acid (catalytic amount) or another acid catalyst (e.g., dilute HCl, Amberlyst-15)
- Saturated aqueous sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate
- Ethyl acetate or Diethyl ether (for extraction)

Procedure:

- Reaction Setup: Dissolve the **(1,1-Dimethoxyethyl)benzene** in a mixture of acetone and water.[\[5\]](#)
- Catalyst Addition: Add a catalytic amount of the chosen acid catalyst.[\[5\]](#)
- Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.
- Neutralization: Neutralize the acid catalyst by the careful addition of a saturated aqueous sodium bicarbonate solution.[\[5\]](#)
- Solvent Removal: Remove the acetone under reduced pressure.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
[\[5\]](#)
- Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.[\[5\]](#)
- Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected acetophenone.

Influence on Electrophilic Aromatic Substitution

The (1,1-dimethoxyethyl) group attached to the benzene ring influences its reactivity towards electrophilic aromatic substitution (EAS). While the oxygen atoms have electron-withdrawing inductive effects, their lone pairs can be donated into the ring via resonance, making the group an overall ortho-, para-director.[\[17\]](#)[\[18\]](#) However, it is generally considered a weakly activating or deactivating group depending on the specific reaction conditions. This allows for selective functionalization of the aromatic ring while the ketone is protected, a key strategy in the synthesis of substituted acetophenone derivatives, which are common scaffolds in medicinal chemistry.

Conclusion

(1,1-Dimethoxyethyl)benzene (CAS 4316-35-2) is a fundamentally important molecule for synthetic chemists. Its role as a robust and reversible protecting group for the ketone functionality of acetophenone provides a critical strategic advantage in the design and execution of complex molecular syntheses. A firm grasp of its properties, the mechanisms of its formation and cleavage, and the practical protocols for its use and removal is essential for any researcher, scientist, or drug development professional working in the field of organic synthesis.

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